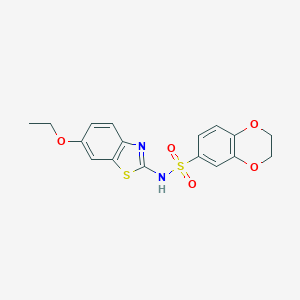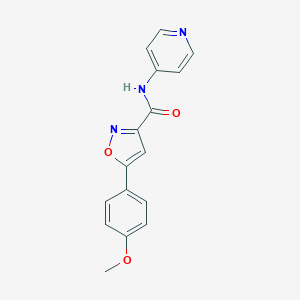
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various biochemical markers associated with inflammation, tumor growth, and microbial infections. In addition, this compound has been reported to have beneficial effects on the nervous system, including neuroprotection and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. One of the directions is to further investigate its mechanism of action to fully understand its therapeutic potential. Another direction is to explore the possibility of using this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been reported in various studies. One of the methods involves the reaction of 4-ethylbenzylamine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with tetrahydrothiophene dioxide to obtain the final compound.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has shown to have antioxidant and neuroprotective effects.
Propriétés
Formule moléculaire |
C25H27NO5S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-21(27)24-17(3)11-16(2)12-22(24)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |
Clé InChI |
NWFTUHWGYGTWMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
SMILES canonique |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)


![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)